3,5-Diiodo-4-methoxypyridine
Overview
Description
3,5-Diiodo-4-methoxypyridine is a chemical compound with the molecular formula C6H5I2NO . It has a molecular weight of 360.92 and appears as a white solid . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5I2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 360.92 and a molecular formula of C6H5I2NO .Scientific Research Applications
Application in Potassium Channel Blockers
3,5-Diiodo-4-methoxypyridine derivatives have been investigated for their potential in blocking voltage-gated potassium channels, which are clinically significant in the treatment of multiple sclerosis. Specifically, 3-methyl-4-aminopyridine, a derivative, demonstrated approximately 7-fold greater potency compared to standard blockers (Rodríguez-Rangel et al., 2020).
Synthesis and Reactivity Studies
The synthesis and reactivity of N-(4-pyridonyl)oxyacetic acid, a compound related to this compound, have been explored. Its unique reactivity patterns, particularly in decomposition reactions, contribute to understanding the chemical behavior of such pyridine derivatives (Bojarska-Dahlig & Hertog, 2010).
Applications in Catalytic Polymerizations
This compound and its analogs have applications in the catalytic polymerization of heterocycles. This includes the synthesis of polyesters and amphiphilic poly(amide-block-ester)s, demonstrating the versatility of these compounds in polymer chemistry (Liu & Jia, 2004).
Stability in Water
The stability of imino macrocycles derived from 4-methoxypyridine-2,6-dicarbaldehyde in water has been noted as remarkable, offering insights into the stability and potential applications of such macrocyclic structures in aqueous environments (Saggiomo & Lüning, 2008).
Synthesis and Reactivity in Alkylation Reactions
This compound's analogs have been synthesized through alkylation reactions, expanding the understanding of their chemical properties and potential for diverse applications in organic synthesis and medicinal chemistry (Finkentey, Langhals, & Langhals, 1983).
In Synthesis of Lycopodium Alkaloids
Methoxypyridines, related to this compound, have been used in the synthesis of Lycopodium alkaloids, demonstrating their utility in complex organic syntheses and potential applications in pharmaceutical chemistry (Bisai & Sarpong, 2010).
Demethylation Studies
The chemoselective demethylation of various methoxypyridine derivatives, including those related to this compound, has been developed, showcasing their adaptability and potential in synthetic chemistry (Makino et al., 2019).
Mechanism of Action
While the specific mechanism of action for 3,5-Diiodo-4-methoxypyridine is not well documented, a related compound, methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate, has been studied. This compound has been found to activate protein dephosphorylation and down-regulate enzyme activities that are dependent on P-proteins .
Safety and Hazards
properties
IUPAC Name |
3,5-diiodo-4-methoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDULJDJQYKQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676325 | |
Record name | 3,5-Diiodo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849359-56-4 | |
Record name | 3,5-Diiodo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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